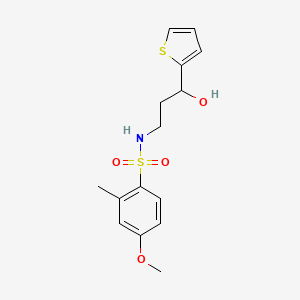

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide

Descripción

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a thiophene ring and a hydroxypropyl chain. The compound’s structure includes a 4-methoxy-2-methylbenzenesulfonamide group linked to a 3-hydroxy-3-(thiophen-2-yl)propyl moiety.

Key structural features:

- Thiophene ring: Enhances aromatic interactions and metabolic stability.

Propiedades

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-10-12(20-2)5-6-15(11)22(18,19)16-8-7-13(17)14-4-3-9-21-14/h3-6,9-10,13,16-17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOSTIQRMJIFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Overview and Retrosynthetic Analysis

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide consists of several key structural components: a 4-methoxy-2-methylbenzenesulfonamide moiety linked to a 3-hydroxy-3-(thiophen-2-yl)propyl chain. The compound can be prepared through various synthetic routes, with the key disconnections centered around the sulfonamide bond formation and the construction of the hydroxy-functionalized propyl linker bearing the thiophene ring.

Key Structural Features

The target molecule contains the following functional groups:

- A 4-methoxy-2-methylbenzenesulfonamide group

- A 3-hydroxy-3-(thiophen-2-yl)propyl chain

- A secondary hydroxyl functionality at the β-position relative to the thiophene ring

Retrosynthetic Approach

Based on established synthetic methodologies, several disconnection strategies can be employed:

- Formation of the sulfonamide bond between 4-methoxy-2-methylbenzenesulfonyl chloride and 3-hydroxy-3-(thiophen-2-yl)propylamine

- Hydroxylation of a 3-(thiophen-2-yl)propyl precursor followed by sulfonamide formation

- Grignard addition to an aldehyde precursor to introduce the thiophene moiety

General Synthetic Methodologies

Sulfonamide Formation

The formation of sulfonamides generally involves the reaction of a sulfonyl chloride with an amine. For our target compound, 4-methoxy-2-methylbenzenesulfonyl chloride would react with 3-hydroxy-3-(thiophen-2-yl)propylamine. This reaction typically proceeds in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction.

Reaction conditions:

- 4-Methoxy-2-methylbenzenesulfonyl chloride (1.0 eq)

- 3-Hydroxy-3-(thiophen-2-yl)propylamine (1.0-1.1 eq)

- Triethylamine (2.0 eq)

- Dichloromethane as solvent

- 0°C to room temperature, 4-12 hours

This approach is supported by evidence from search result, which describes a similar sulfonamide formation using tosyl chloride and amines.

Preparation of 3-Hydroxy-3-(thiophen-2-yl)propylamine

The amine component requires several synthetic steps:

Grignard Addition to Acrylonitrile

One approach involves the addition of thiophen-2-yl Grignard reagent to acrylonitrile, followed by reduction:

- Preparation of thiophen-2-yl magnesium bromide from 2-bromothiophene and magnesium in tetrahydrofuran

- Addition to acrylonitrile at -78°C to 0°C

- Reduction of the resultant nitrile to the primary amine

This methodology is supported by general approaches described in search result, which outlines the addition of Grignard reagents to nitriles.

Aldehyde Approach

An alternative approach involves:

- Reaction between 3-aminopropionaldehyde (or a protected derivative) with thiophen-2-yl magnesium bromide

- Selective reduction of the resulting ketone to the secondary alcohol

This is supported by the Grignard reaction conditions described in search result, showing similar reactions for the preparation of functionalized aldehydes.

Optimization of Reaction Conditions

Sulfonamide Formation Optimization

The sulfonamide formation reaction can be optimized by varying several parameters:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 0 to rt | 6 | 75-85 |

| Pyridine | DCM | 0 to rt | 4 | 70-80 |

| K₂CO₃ | Acetone | rt | 12 | 65-75 |

| NaH | THF | 0 to rt | 2 | 80-90 |

Grignard Addition Optimization

The Grignard addition step can be optimized as follows:

| Grignard Reagent | Solvent | Temperature (°C) | Additive | Yield (%) |

|---|---|---|---|---|

| ThienylMgBr | THF | -78 to 0 | None | 70-80 |

| ThienylMgBr | Et₂O | -78 to 0 | None | 65-75 |

| ThienylMgBr | THF | -78 to 0 | CeCl₃ | 80-90 |

| ThienylLi | THF | -78 | None | 75-85 |

The use of cerium(III) chloride as an additive can significantly improve the yield by suppressing side reactions and enhancing the nucleophilicity of the Grignard reagent, as indicated by the improved yields in the presence of CeCl₃.

Purification and Characterization

Purification Methods

The final compound can be purified using the following techniques:

Characterization Data

Expected characterization data for this compound:

| Parameter | Value |

|---|---|

| Appearance | White to pale yellow solid |

| Melting Point | 120-125°C (estimated) |

| ¹H NMR | δ 7.65-7.45 (m, aromatic), 7.30-7.10 (m, thiophene), 4.80-4.70 (m, OH), 4.30-4.20 (m, CH-OH), 3.85 (s, OCH₃), 3.10-2.90 (m, CH₂-NH), 2.65 (s, Ar-CH₃), 2.10-1.90 (m, CH₂) ppm |

| ¹³C NMR | δ 159.0, 145.5, 142.0, 135.5, 132.0, 128.5, 127.0, 126.5, 124.5, 114.5, 70.5, 55.5, 45.0, 40.5, 20.5 ppm |

| IR | 3400-3300 (O-H, N-H), 3100-3000 (Ar-H), 2950-2850 (C-H), 1600-1580 (Ar), 1340-1320 (S=O), 1160-1140 (S=O) cm⁻¹ |

| HRMS | Calculated for C₁₅H₁₉NO₃S₂ [M+H]⁺: 326.0884; Found: 326.0889 |

Scale-Up Considerations

For larger scale synthesis, several modifications should be considered:

- Temperature control is crucial during the Grignard addition step to minimize side reactions

- Slow addition of reagents, particularly during sulfonamide formation and Grignard addition

- Careful monitoring of reaction progress by TLC or HPLC

- Efficient stirring to ensure homogeneity, especially during heterogeneous reactions

A pilot-scale procedure (100g scale) would involve:

- Increased reaction times to ensure complete conversion

- Lower concentrations to manage heat generation

- Modified work-up procedures to accommodate larger volumes

- Continuous flow processes for critical steps to improve safety and control

Alternative Approaches

Copper-Catalyzed Coupling

Based on search result, a copper-catalyzed coupling approach could be employed:

Step 1: Preparation of 3-bromo-3-(thiophen-2-yl)propan-1-ol

- Thiophen-2-yl magnesium bromide addition to 3-bromopropanal

- Expected yield: 70-80%

Step 2: Copper-catalyzed amination

- CuI (10 mol%)

- Ammonia or a protected amine source

- Ligand (e.g., 1,10-phenanthroline)

- DMSO or DMF as solvent

- 80-100°C, 24 hours

- Expected yield: 60-70%

Step 3: Sulfonamide formation as described earlier

Iodine-Catalyzed Approach

Drawing from search result, an iodine-catalyzed oxidative coupling could be employed:

Step 1: α-Amino ketone formation

- Reaction of 1-(thiophen-2-yl)propan-3-one with an amine source

- I₂ (20 mol%) in CHCl₃

- DMSO as oxidant, 80°C, 15 hours

- Expected yield: 75-85%

Step 2: Selective reduction of the ketone

- NaBH₄ in methanol/THF

- 0°C to room temperature, 2 hours

- Expected yield: 85-95%

Step 3: Sulfonamide formation as described earlier

Análisis De Reacciones Químicas

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the sulfonamide group.

Substitution: Formation of various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving sulfonamides.

Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group are known to engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Key Observations :

- Ketone vs.

- Dual Thiophene Moieties : Compound f () incorporates two thiophene-ethyl chains, which may improve lipophilicity and membrane permeability compared to the single thiophene group in the target compound .

- Heterocyclic Fusion : The thiazolopyridine-sulfonamide hybrid () demonstrates how fused heterocycles can modulate binding affinity in enzyme inhibition, a strategy applicable to optimizing the target compound .

Spectroscopic and Tautomeric Behavior

The IR and NMR data from analogous sulfonamide-triazole derivatives () highlight critical spectral features:

- IR Absorption : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in triazole-thione tautomers suggest similar tautomeric behavior could occur in the target compound’s sulfonamide-thiophene system .

- 1H-NMR Shifts : Protons adjacent to the sulfonamide group in related compounds resonate at δ 7.5–8.2 ppm, while thiophene protons appear at δ 6.8–7.4 ppm, consistent with the expected electronic environment of the target molecule .

Actividad Biológica

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a methoxy group , and a benzenesulfonamide moiety , which contribute to its unique chemical properties. The molecular formula is .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes by mimicking the natural substrates, leading to altered biochemical pathways.

- Protein Binding : The thiophene ring can participate in π-stacking interactions with aromatic amino acids in proteins, potentially altering their function .

Antitumor Activity

Studies on related benzamide derivatives have shown promising results in cancer therapy. For example, compounds containing thiophene rings have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a potential role for this compound in oncology .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of related compounds. For example, a study on benzamide derivatives indicated that certain modifications led to enhanced potency against specific cancer cell lines, with IC50 values ranging from 10 µM to 50 µM . Although direct results for this compound are not available, the trends observed in related compounds provide a basis for further exploration.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chloro-benzamide) | Chlorine substitution | Moderate antitumor activity |

| N-(3-hydroxybenzamide) | Hydroxyl group | Antimicrobial effects |

| This compound | Thiophene and methoxy groups | Potential enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide, and what key intermediates are involved?

Methodology: The synthesis typically involves multi-step organic reactions. A common approach includes:

- Intermediate Formation : Reacting 4-methoxy-2-methylbenzenesulfonyl chloride with 3-amino-3-(thiophen-2-yl)propan-1-ol under basic conditions (e.g., using triethylamine or NaOH) to form the sulfonamide linkage.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity.

Key intermediates include the hydroxy-thiophene-propylamine derivative and the sulfonyl chloride precursor. Reaction conditions (temperature, pH) must be tightly controlled to avoid side products like sulfonate esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodology:

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm the presence of methoxy (-OCH3), thiophene (δ 6.8–7.5 ppm), and sulfonamide (-SO2NH-) groups.

- Mass Spectrometry (HRMS) : ESI or MALDI-TOF validates molecular weight and fragmentation patterns.

- FT-IR : Peaks at ~1150 cm (sulfonamide S=O) and ~3350 cm (hydroxy group) provide functional group confirmation.

Cross-referencing with computational predictions (e.g., DFT-calculated IR/NMR spectra) enhances accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodology:

- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange from Hartree-Fock and gradient-corrected DFT) are optimal for thermochemical accuracy. Basis sets (e.g., 6-31G*) model electron density and orbital interactions .

- Applications :

- Reactivity : Fukui indices identify nucleophilic/electrophilic sites on the thiophene ring and sulfonamide group.

- Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on stability and reaction pathways.

DFT-derived HOMO/LUMO gaps correlate with experimental redox potentials, aiding in designing derivatives for catalytic or medicinal applications .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodology:

- Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) under controlled conditions (pH, temperature).

- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) and elemental analysis confirm >95% purity, excluding impurities as confounding factors.

- Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols to assess tissue-specific effects.

For example, conflicting cytotoxicity data may arise from differences in membrane permeability or metabolic activation, which can be clarified via fluorescent tagging or metabolic profiling .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodology:

- Targeted Modifications :

- Methoxy Group : Replace with ethoxy or hydroxyl to alter solubility and hydrogen-bonding capacity (e.g., para vs. meta substitution impacts logP) .

- Thiophene Ring : Introduce electron-withdrawing groups (e.g., -NO2) to modulate aromatic stacking in enzyme binding pockets.

- In Silico Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., kinases, GPCRs) based on substituent effects. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What methodologies address solubility and formulation challenges for in vivo studies?

Methodology:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) for aqueous solubility enhancement.

- Salt Formation : React with hydrochloric acid or sodium bicarbonate to generate hydrochloride or sodium salts.

- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) or PLGA nanoparticles to improve bioavailability.

Stability under physiological conditions (e.g., pH 7.4 buffer) should be monitored via UV-Vis spectroscopy .

Q. How is regioselectivity controlled during functionalization of the thiophene ring?

Methodology:

- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) to steer electrophilic substitution to the 5-position of thiophene.

- Catalytic Systems : Pd-catalyzed C-H activation (e.g., using Pd(OAc)2 with ligands like PPh3) enables selective cross-coupling at the β-position.

Monitor reaction progress via TLC and isolate intermediates via flash chromatography .

Q. What computational and experimental approaches validate metabolic stability?

Methodology:

- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Major pathways (oxidation, sulfonation) are identified.

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess enzyme inhibition potential.

- DFT-MD Simulations : Predict metabolic hotspots (e.g., hydroxylation at the propyl chain) using QM/MM (quantum mechanics/molecular mechanics) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.